molecular formula C9H11NO B8549280 4-Cyclobutoxypyridine

4-Cyclobutoxypyridine

Cat. No.: B8549280
M. Wt: 149.19 g/mol
InChI Key: ZPGSYNAZZOCMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutoxypyridine is a chemical building block of interest in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules with potential pharmacological activity. The compound features a pyridine ring, a privileged scaffold in drug design known for its ability to improve solubility and participate in hydrogen bonding , substituted with a cyclobutyloxy group. The cyclobutane ring is increasingly explored in medicinal chemistry as a saturated bioisostere that can impart favorable metabolic stability and physicochemical properties to a molecule . This structural motif is valuable for researchers developing new therapeutic agents. Pyridine derivatives are extensively investigated for a range of biological activities, including anticancer, antimicrobial, and antioxidant effects . Specifically, compounds incorporating both a pyridine ring and a cyclobutane ring have demonstrated promising anticancer activity against HT-29 human colon adenocarcinoma cells in scientific studies, showing statistically significant inhibition of cancerous cells compared to control . Furthermore, related cyclobutylpyridine intermediates are used in synthesizing more complex heterocyclic systems, such as imidazo[4,5-c]pyridines , which are important scaffolds in the development of novel pharmaceuticals . As a versatile synthetic intermediate, this compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-cyclobutyloxypyridine

InChI

InChI=1S/C9H11NO/c1-2-8(3-1)11-9-4-6-10-7-5-9/h4-8H,1-3H2

InChI Key

ZPGSYNAZZOCMGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Cyclobutoxypyridine and Its Analogues

Direct Synthesis Approaches to the 4-Cyclobutoxypyridine Core

Direct synthesis strategies aim to construct the this compound scaffold by forming the ether linkage as a key step.

Etherification Reactions (O-Alkylation) for Cyclobutoxy Moiety Introduction

A common and effective method for synthesizing aryl ethers, including this compound, is through O-alkylation, a type of etherification reaction. rsc.orgorganic-chemistry.org This typically involves the reaction of a hydroxyl-substituted pyridine (B92270) with a cyclobutyl halide.

In one approach, a halogenated hydroxypyridine, such as 2-bromo-5-hydroxypyridine, can serve as the starting material. The hydroxyl group of this precursor can be deprotonated with a suitable base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking a cyclobutyl halide.

The choice of the cyclobutyl halide is crucial for the success of the O-alkylation. Bromocyclobutane (B1266235) is a frequently used reagent for this purpose. google.com The reaction between the pyridinolate and bromocyclobutane proceeds via a nucleophilic substitution mechanism to yield the desired cyclobutoxy-substituted pyridine. The presence of a halogen on the pyridine ring, such as bromine in 2-bromo-5-cyclobutoxypyridine, provides a handle for further functionalization.

Reactant 1Reactant 2ProductReaction Type
2-bromo-5-hydroxypyridineBromocyclobutane2-bromo-5-cyclobutoxypyridineO-Alkylation

Nucleophilic Aromatic Substitution Strategies on 4-Halopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of substituted pyridines. nih.govsci-hub.se Pyridine and its derivatives are particularly susceptible to this type of reaction at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the anionic intermediate (Meisenheimer complex). youtube.comstackexchange.com

This approach involves reacting a 4-halopyridine with cyclobutanol (B46151) in the presence of a base. The cyclobutoxide anion, generated in situ, acts as the nucleophile, displacing the halide from the 4-position of the pyridine ring.

Synthesis of 4-Chloro-2-cyclobutoxypyridine (B15070822)

The synthesis of 4-chloro-2-cyclobutoxypyridine can be achieved through a nucleophilic aromatic substitution reaction. aksci.com Starting with a dihalopyridine, such as 2,4-dichloropyridine, selective substitution at the 2-position can be accomplished by reacting it with cyclobutanol in the presence of a strong base. The greater reactivity of the 2-position towards nucleophilic attack directs the cyclobutoxide to displace the chloride at this position, yielding 4-chloro-2-cyclobutoxypyridine.

Starting MaterialReagentProductCAS Number
2,4-DichloropyridineCyclobutanol4-Chloro-2-cyclobutoxypyridine1346706-99-7 aksci.com

Synthesis of 4-Bromo-2-cyclobutoxypyridine (B1520188)

Similarly, 4-bromo-2-cyclobutoxypyridine is synthesized from a corresponding dihalopyridine precursor. accelachem.com The reaction of 2,4-dibromopyridine (B189624) with cyclobutanol under basic conditions leads to the formation of 4-bromo-2-cyclobutoxypyridine. The nucleophilic cyclobutoxide preferentially attacks the more activated 2-position, resulting in the displacement of the bromide ion and the formation of the desired product.

Starting MaterialReagentProductCAS Number
2,4-DibromopyridineCyclobutanol4-Bromo-2-cyclobutoxypyridine1142194-51-1 accelachem.com

Nucleophilic Aromatic Substitution Strategies on 4-Halopyridines

Advanced Synthetic Strategies and Retrosynthetic Analysis of this compound Scaffolds

Advanced synthetic strategies for constructing complex molecules like this compound rely on a logical, reverse-synthesis approach known as retrosynthetic analysis. This methodology deconstructs the target molecule into simpler, commercially available starting materials. deanfrancispress.comadvancechemjournal.com

Retrosynthetic analysis is a problem-solving technique that transforms a target molecule into simpler precursors. advancechemjournal.com For this compound, the key disconnections involve the C-O bond of the ether and the C-N/C-C bonds of the pyridine ring.

A primary retrosynthetic disconnection for this compound is the ether linkage. This C–O bond can be disconnected to yield two key synthons: a 4-hydroxypyridine (B47283) synthon and a cyclobutyl synthon. The corresponding synthetic equivalents would be 4-hydroxypyridine and a cyclobutyl halide or tosylate. This approach is advantageous as it separates the synthesis of the pyridine ring from the introduction of the cyclobutoxy group.

Alternatively, disconnections of the pyridine ring itself can be considered. advancechemjournal.com Common strategies for pyridine synthesis include:

Hantzsch Pyridine Synthesis : This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. advancechemjournal.com

Krishnankutty Pyridine Synthesis : A one-pot synthesis involving 1,3-dicarbonyl compounds and an active methylene (B1212753) compound with a nitrogen source.

Bohlmann-Rahtz Pyridine Synthesis : This method involves the condensation of enamines with ynones.

These disconnections provide a roadmap for the forward synthesis, allowing chemists to choose the most efficient and practical route based on available starting materials and desired substitution patterns.

Both convergent and divergent strategies can be employed in the synthesis of this compound and its analogues.

A divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to create a library of related compounds. nih.govrsc.org For example, starting from a functionalized pyridine derivative, one could introduce a variety of alkoxy groups, including cyclobutoxy, in parallel syntheses. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry by creating a range of analogues from a single precursor. A divergent synthesis of two types of indolizines has been described, starting from pyridine-2-acetonitriles, arylglyoxals, and TMSCN. rsc.org

Catalysis plays a crucial role in modern organic synthesis, offering mild and selective methods for bond formation.

Palladium catalysts are widely used for cross-coupling reactions to form C-C, C-N, and C-O bonds. rsc.orgrsc.org In the context of this compound synthesis, palladium-catalyzed reactions such as the Buchwald-Hartwig amination or etherification can be employed. For example, the coupling of 4-halopyridines with cyclobutanol can be facilitated by a palladium catalyst in the presence of a suitable ligand and base. These methods are often characterized by their high functional group tolerance and excellent yields.

Palladium-catalyzed cross-coupling of o-(pseudo)halobenzoates and hydrazines with isocyanide insertion has been used to afford 4-aminophthalazin-1(2H)-ones. nih.gov Another example is the palladium-catalyzed synthesis of 4-sila-4H-benzo[d] nih.govorganic-chemistry.orgoxazines through intramolecular Hiyama coupling. rsc.org The Suzuki-Miyaura cross-coupling reaction has also been utilized for the synthesis of functionalized cyclopropylthiophene derivatives. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions in Heterocyclic Synthesis

Reactants Catalyst/Ligand Product Reference
o-(pseudo)halobenzoates, hydrazines, isocyanide Palladium catalyst 4-aminophthalazin-1(2H)-ones nih.gov
3-amido-2-(arylsilyl)aryl triflates Palladium catalyst 4-sila-4H-benzo[d] nih.govorganic-chemistry.orgoxazines rsc.org
2- and 3-bromothiophenes, cyclopropylboronic acid Pd(OAc)₂/Sphos Cyclopropylthiophenes mdpi.com
Viny indoloxazolidones, diene Palladium catalyst Cyclohepta[b]indoles sioc-journal.cn

Rhodium and platinum catalysts are also valuable in heterocyclic synthesis, particularly for hydrogenation and cycloaddition reactions. nih.govresearchgate.netnih.gov While direct application to this compound might be less common, their utility in synthesizing related pyridine and piperidine (B6355638) structures is well-documented. researchgate.net For instance, platinum oxide (PtO₂) is a common catalyst for the hydrogenation of pyridines to piperidines. researchgate.net Rhodium catalysts are known to facilitate [4+2] and [4+3] cycloaddition reactions, which can be used to construct the pyridine ring system from acyclic precursors. nih.gov

Rhodium catalysts, often in combination with specific ligands, can promote the cyclization of diynes with oximes to yield pyridine derivatives. researchgate.net Furthermore, rhodium single-atom-site catalysts have shown high chemoselectivity for carbene N-H bond insertion. nih.gov Platinum catalysts have been employed in hydrosilylation reactions in ionic liquids. mdpi.com

Table 2: Applications of Rhodium and Platinum Catalysis in Heterocyclic Chemistry

Reaction Type Catalyst Substrate Example Product Example Reference
Hydrogenation Platinum oxide (PtO₂) Substituted Pyridines Substituted Piperidines researchgate.net
[4+3] Cycloaddition [{Rh(CO)₂Cl}₂] Propargylic ether and diene Cyclohepta[b]indoles nih.gov
Carbene N-H Insertion Rhodium single-atom-site Diazo ester and aniline N-substituted aniline nih.gov
Hydrosilylation Platinum and Rhodium complexes 1-octene and siloxane Alkylsilane mdpi.com

Catalytic Methods in this compound Synthesis

Chemo- and Regioselective Synthesis Considerations

Controlling chemo- and regioselectivity is paramount in the synthesis of substituted pyridines.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, during a coupling reaction to form the ether linkage of this compound, it is crucial that the catalyst system selectively promotes the C-O bond formation without affecting other sensitive functional groups that might be present on the pyridine ring.

Regioselectivity deals with the control of the position of substitution on the pyridine ring. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions. Direct functionalization of pyridine at the C4 position can be challenging due to competing reactions at the C2 position. nih.govresearchgate.net To achieve high regioselectivity for C4-substitution, strategies such as the use of blocking groups can be employed. nih.gov A maleate-derived blocking group has been shown to enable Minisci-type decarboxylative alkylation specifically at the C4 position. nih.gov Another approach involves the use of titanacyclopropanes which can react with pyridine N-oxides to achieve C2-H alkylation with high regioselectivity. researchgate.net

The choice of synthetic strategy, including the order of bond formations and the use of protecting groups, is critical for achieving the desired chemo- and regioselectivity in the synthesis of this compound and its analogues. A general and efficient strategy for the synthesis of polysubstituted pyridines and isoquinolines with high chemo- and regioselectivity involves the use of 1-alkynyl imines as key intermediates. acs.org

Chemical Reactivity and Transformational Chemistry of 4 Cyclobutoxypyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 4-cyclobutoxypyridine is an aromatic system, but the presence of the nitrogen heteroatom significantly influences its reactivity compared to benzene (B151609). The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and making it less nucleophilic. gcwgandhinagar.com This inherent electronic nature governs its interactions with both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene. The nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack. gcwgandhinagar.comyoutube.com Furthermore, electrophiles can coordinate to the lone pair of electrons on the nitrogen atom, creating a pyridinium (B92312) cation which further deactivates the ring. gcwgandhinagar.comyoutube.com

Consequently, forcing conditions are often required for electrophilic substitution to occur, and the substitution typically directs to the meta-position (C-3 and C-5) relative to the nitrogen. youtube.comyoutube.com However, the 4-cyclobutoxy group, being an alkoxy group, is an activating substituent. It can donate electron density into the ring through resonance, which can help to offset the deactivating effect of the nitrogen atom. This activating effect preferentially increases the electron density at the ortho positions (C-3 and C-5) relative to the cyclobutoxy group. Therefore, in the case of this compound, electrophilic substitution is expected to occur at the C-3 and C-5 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid.

Halogenation: Involves the reaction with halogens in the presence of a Lewis acid catalyst.

Sulfonation: Requires treatment with fuming sulfuric acid.

Friedel-Crafts Reactions: Both alkylation and acylation are generally difficult to perform on pyridine rings due to the deactivation by the nitrogen and catalyst complexation. uomus.edu.iqmatanginicollege.ac.in

ReactionTypical ReagentsExpected Product(s)
NitrationHNO3/H2SO44-Cyclobutoxy-3-nitropyridine
BrominationBr2/FeBr33-Bromo-4-cyclobutoxypyridine
SulfonationFuming H2SO4This compound-3-sulfonic acid

Nucleophilic Reactivity at Pyridine Ring Positions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-2, C-6) and para (C-4) positions relative to the nitrogen atom. gcwgandhinagar.commasterorganicchemistry.com For SNAr to occur, a good leaving group must be present at one of these activated positions. In the context of this compound itself, direct nucleophilic attack to displace a hydrogen atom is not feasible. However, if a halogen atom is introduced at the 2- or 3-position, it can be readily displaced by a variety of nucleophiles.

The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. masterorganicchemistry.comdalalinstitute.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated 4-Cyclobutoxypyridines

Halogenated derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsigmaaldrich.com These reactions typically involve a palladium, nickel, or copper catalyst. wiley-vch.deorgsyn.org

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. wiley-vch.demdpi.com For example, 2-bromo-4-cyclobutoxypyridine could be coupled with an arylboronic acid to form a 2-aryl-4-cyclobutoxypyridine.

Heck Coupling: This involves the reaction of an organic halide with an alkene. eie.gr

Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. mdpi.combeilstein-journals.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. orgsyn.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. sigmaaldrich.com

The reactivity of the halogenated this compound in these reactions depends on the nature of the halogen, with the reactivity order generally being I > Br > Cl. orgsyn.org

Coupling ReactionReactantsCatalyst System (Typical)Product Type
Suzuki-MiyauraHalogenated this compound + Organoboron reagentPd catalyst (e.g., Pd(PPh3)4), BaseAryl- or vinyl-substituted this compound
HeckHalogenated this compound + AlkenePd catalyst, BaseAlkene-substituted this compound
SonogashiraHalogenated this compound + Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseAlkyne-substituted this compound
NegishiHalogenated this compound + Organozinc reagentPd or Ni catalystAlkyl-, aryl-, or vinyl-substituted this compound
Buchwald-HartwigHalogenated this compound + AminePd catalyst, Ligand, BaseAmino-substituted this compound

Reactivity of the Cyclobutoxy Moiety

The cyclobutoxy group also presents opportunities for chemical transformations, primarily involving the ether linkage and the cyclobutyl ring itself.

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound can be cleaved under certain conditions. This is a common reaction for ethers, although the specific conditions required can vary. Ether cleavage is often achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr3). thieme-connect.com For instance, treatment of 4-alkoxypyridines with L-selectride has been shown to effect demethylation, suggesting that similar reagents could potentially cleave the cyclobutoxy group to yield 4-hydroxypyridine (B47283). thieme-connect.com The cleavage of the β-O-4 ether bond in lignin (B12514952) models, a structurally related system, can be achieved through various catalytic methods, including dehydroxylation-hydrogenation strategies. rsc.org

Transformations Involving the Cyclobutyl Ring

The cyclobutane (B1203170) ring is known for its ring strain, which can drive certain chemical transformations. vulcanchem.com Ring-opening reactions of cyclobutane derivatives can be initiated by various means, including thermal or photochemical methods. researchgate.net For example, cyclobutanol (B46151) can undergo oxidative ring cleavage. researchgate.net Additionally, ring expansion reactions of cyclobutane systems to form five-membered rings are known transformations. ugent.be While specific studies on the transformations of the cyclobutyl ring in this compound are not widely reported, the principles of cyclobutane chemistry suggest that such reactions are plausible under appropriate conditions.

Complexation and Coordination Chemistry

The coordination chemistry of this compound, while not extensively documented for the specific compound itself, can be inferred from the well-established behavior of analogous 4-alkoxypyridines and other substituted pyridine ligands. As a heterocyclic aromatic amine, this compound is expected to act as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the nitrogen atom. The nature of the cyclobutoxy substituent at the 4-position is anticipated to influence the electronic properties of the pyridine ring and, consequently, the strength and nature of the coordination bond.

Research on various 4-substituted pyridines has shown that the substituent significantly affects the coordination bond strength. cdnsciencepub.comcdnsciencepub.com Electron-donating groups tend to increase the basicity of the pyridine nitrogen, leading to stronger coordination bonds with metal ions. The cyclobutoxy group, being an alkoxy group, is generally considered electron-donating through resonance, which should enhance the ligand properties of this compound.

Studies on the complexation of 4-alkoxypyridines with various transition metals reveal the formation of stable coordination compounds. For instance, the coordination chemistry of 4'-alkoxy-4,2':6',4''-terpyridines with cadmium(II) has been explored, demonstrating the formation of coordination polymers. rsc.org In these structures, the alkoxy-substituted pyridine moieties coordinate to the cadmium centers, and the length of the alkoxy chain can influence the packing interactions and the resulting supramolecular assembly. rsc.org

Furthermore, the reactions of Group 4 metal alkoxides with pyridine-alkoxy derivatives have led to the isolation of a variety of dinuclear, tetranuclear, and monomeric complexes. tandfonline.comresearchgate.net These studies highlight the versatility of alkoxy-pyridine ligands in forming structurally diverse coordination compounds. The binding modes can vary, but typically involve the pyridine nitrogen as the primary coordination site.

Based on these related systems, this compound is expected to form complexes with a wide range of transition metals, including but not limited to copper(II), zinc(II), cadmium(II), and early transition metals like titanium(IV), zirconium(IV), and hafnium(IV). cdnsciencepub.comcdnsciencepub.comrsc.orgtandfonline.com The resulting complexes are likely to exhibit geometries typical for the respective metal ions and coordination numbers, such as tetrahedral, square planar, or octahedral. researchgate.net

The table below summarizes representative data from studies on analogous alkoxy- and substituted pyridine complexes to illustrate the expected coordination behavior of this compound.

Metal CenterLigand(s)Coordination GeometryKey Bond Lengths (Å)Reference
Cd(II)4'-propoxy-4,2':6',4''-tpy, NO₃⁻7-coordinateCd–N: 2.317(9) - 2.362(8) rsc.org
Cd(II)4'-butoxy-4,2':6',4''-tpy, NO₃⁻OctahedralCd–N: 2.286(8) - 2.407(4) rsc.org
Cu(II)4-methylpyridine, Cl⁻Distorted Octahedral- cdnsciencepub.com
Zn(II)4-methylpyridine, Cl⁻Tetrahedral- cdnsciencepub.com
Ti(IV)2,6-dimethanol pyridineDinuclear- researchgate.net
Zr(IV)2,6-dimethanol pyridineTrinuclear- researchgate.net

Derivatization Strategies and Functional Group Interconversions of 4 Cyclobutoxypyridine

Principles of Derivatization for Synthetic Manipulation and Characterization

Derivatization involves the chemical modification of a compound to produce a new substance with different chemical properties. This strategy is fundamental in organic synthesis for several key reasons. Firstly, it allows for the alteration of a molecule's reactivity; for instance, converting a functional group that is unreactive under certain conditions into one that readily participates in a desired reaction. A common example is the conversion of alcohols, which have poor leaving groups (hydroxyls), into tosylates or mesylates, which are excellent leaving groups for nucleophilic substitution reactions. youtube.comnih.gov

Secondly, derivatization is used to introduce protecting groups. If a molecule contains multiple reactive sites, a protecting group can be temporarily installed at one site to prevent it from reacting while transformations are carried out elsewhere on the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in the synthesis of complex organic molecules and peptide derivatives. chemimpex.com

Finally, derivatization plays a crucial role in chemical analysis and characterization. By converting an analyte into a derivative, its volatility can be increased for gas chromatography, or its detectability can be enhanced for spectroscopic methods. The formation of cyclic derivatives, for example, can create a more rigid structure that yields cleaner mass spectra or improved chromatographic separation.

Carboxylation and Esterification of 4-Cyclobutoxypyridine

The introduction of a carboxylic acid group onto the this compound scaffold is a vital transformation, as the carboxyl group serves as a versatile handle for further synthetic modifications, such as amidation or esterification.

The synthesis of this compound-2-carboxylic acid (CAS No: 1247196-30-0) involves the selective introduction of a carboxyl group at the C2 position of the pyridine (B92270) ring. chemicalbook.com While specific synthetic pathways for this exact molecule are proprietary, general methods for the 2-carboxylation of pyridine derivatives can be applied. A common strategy involves the ortho-lithiation of the pyridine ring, directed by the nitrogen atom, followed by quenching the resulting organolithium species with carbon dioxide. Alternatively, a pre-existing functional group at the C2 position, such as a methyl group, can be oxidized to a carboxylic acid. The synthesis of related compounds like 4,4'-bipyridine-2-carboxylic acid has been achieved from 4,4'-bipyridine, demonstrating the feasibility of functionalizing specific positions on the pyridine ring. rsc.org

This compound-3-carboxylic acid (CAS No: 1439900-36-3) is another key derivative. chemicalbook.com The introduction of a carboxyl group at the C3 position is more challenging due to the electronic properties of the pyridine ring. nih.gov Synthetic strategies often start from a pre-functionalized pyridine, such as 3-cyanopyridine (B1664610) or nicotinic acid derivatives, which can then be elaborated. For instance, a general approach for synthesizing 4-pyridone-3-carboxylic acids involves the cyclization of precursors in the presence of polyphosphoric acid, followed by saponification to yield the free carboxylic acid. google.com These methods can be adapted by using starting materials bearing the 4-cyclobutoxy substituent.

Table 1: Key Carboxylic Acid Derivatives of this compound

Compound NameCAS NumberMolecular FormulaKey Synthetic Application
This compound-2-carboxylic acid1247196-30-0C₁₀H₁₁NO₃Intermediate for pharmaceuticals and bioconjugation. chemimpex.com
This compound-3-carboxylic acid1439900-36-3C₁₀H₁₁NO₃Precursor for agrochemicals and functional materials. nih.gov

Halogenation and Introduction of Leaving Groups on this compound Derivatives

The introduction of halogens and other leaving groups is essential for enabling cross-coupling reactions and nucleophilic substitutions, which are powerful tools for building molecular complexity.

Halogenation of the this compound ring typically proceeds via electrophilic aromatic substitution. The 4-cyclobutoxy group is an electron-donating group, which activates the pyridine ring towards electrophiles and directs substitution to the C3 and C5 positions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose.

A leaving group is a molecular fragment that detaches from a substrate during a reaction. wikipedia.org Good leaving groups are typically weak bases, as they can stabilize the negative charge they acquire upon departure. masterorganicchemistry.comlibretexts.org Common examples include halides (I⁻, Br⁻, Cl⁻) and sulfonates like tosylate (TsO⁻) and mesylate (MsO⁻). nih.govwikipedia.org While a hydroxyl group is a poor leaving group, it can be converted into an excellent leaving group by reacting it with reagents like tosyl chloride or mesyl chloride. youtube.com In the context of the pyridine ring itself, a halogen atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by electron-withdrawing groups.

Table 2: Common Leaving Groups in Organic Synthesis

Leaving GroupCorresponding AcidpKa of AcidLeaving Group Ability
I⁻ (Iodide)HI-10Excellent
Br⁻ (Bromide)HBr-9Excellent
H₂O (Water)H₃O⁺-1.7Good
Cl⁻ (Chloride)HCl-7Good
F⁻ (Fluoride)HF3.2Poor
HO⁻ (Hydroxide)H₂O15.7Very Poor

Selective Functionalization and Post-Synthetic Modification

Selective functionalization refers to the ability to introduce a chemical moiety at a specific position on a molecule. Given the inherent electronic properties of the pyridine ring, achieving site-selectivity can be challenging. nih.gov However, modern synthetic methods have been developed to functionalize the C4 position of pyridines with high selectivity. digitellinc.comnih.gov These methods often involve the activation of the pyridine ring, for example, by forming N-amidopyridinium salts, which can then react with various nucleophiles under visible-light photocatalysis. nih.gov

Post-synthetic modification (PSM) is a powerful strategy where a core molecular scaffold is first synthesized and then subsequently modified. rsc.org This approach is advantageous when the desired functional groups are not compatible with the initial reaction conditions used to form the core structure. rsc.org For a derivative like this compound-3-carboxylic acid, PSM could involve converting the carboxylic acid into a wide range of amides, esters, or other functional groups, allowing for the rapid generation of a library of related compounds for screening in drug discovery or materials science. nih.gov

Formation of Cyclic Derivatives for Analytical Enhancement

Derivatization is a common technique used to improve the analytical properties of a molecule for techniques like mass spectrometry (MS) or chromatography. Forming a cyclic derivative can lock the conformation of a molecule, which can lead to sharper signals and better separation. For instance, if a derivative of this compound contained two functional groups in close proximity (e.g., a carboxylic acid at C3 and a hydroxyl group on a side chain at C2), these could be reacted with a bifunctional reagent like phosgene (B1210022) or a diol to form a stable cyclic ester or carbonate. This new, more rigid cyclic structure often exhibits distinct and predictable fragmentation patterns in mass spectrometry, aiding in its identification and quantification. While specific examples for this compound are not prominent in the literature, the principle is a standard practice in analytical chemistry.

Spectroscopic and Analytical Insights into this compound Unattainable Through Publicly Available Data

A comprehensive spectroscopic and analytical characterization of the chemical compound this compound, as requested, cannot be completed at this time due to the absence of publicly available empirical data. An exhaustive search of scientific literature and chemical databases did not yield the specific experimental data required for a thorough analysis of its spectroscopic properties.

While a patent document confirms the synthesis of this compound, it does not include the detailed Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy data necessary to fulfill the requested article structure. Information regarding the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, coupling constants, and data from two-dimensional NMR techniques such as COSY, HSQC, and HMBC are not available. Similarly, specific infrared (IR) and Raman spectroscopy data, which would allow for the characterization of the pyridine ring and cyclobutoxy group vibrations, could not be located in the public domain.

To provide a scientifically accurate and detailed article as outlined, access to experimental spectra from laboratory analysis of this compound would be essential. Without this foundational data, any attempt to describe its spectroscopic characterization would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the subsequent sections of the requested article cannot be generated.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Cyclobutoxypyridine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules through the analysis of their mass-to-charge ratio.

While specific experimental mass spectra for 4-Cyclobutoxypyridine are not widely available in peer-reviewed literature, the expected outcomes from mass spectrometric analysis can be predicted based on the known fragmentation patterns of related pyridine (B92270) and ether compounds. The nominal molecular weight of this compound (C₉H₁₁NO) is approximately 149.19 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide mass accuracy in the parts-per-million (ppm) range. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

Ion Species Elemental Formula Theoretical m/z
[M+H]⁺ C₉H₁₂NO⁺ 150.0919
[M+Na]⁺ C₉H₁₁NNaO⁺ 172.0738

Note: This table represents theoretical values. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique used to induce fragmentation of a selected precursor ion and analyze the resulting product ions. This provides valuable information about the molecule's structure and connectivity. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

Expected fragmentation pathways for this compound would likely involve cleavage of the ether bond and fragmentation of the cyclobutyl ring. Common fragmentation patterns for alkoxy pyridines include the loss of the alkyl group and subsequent rearrangements of the pyridine ring. The cyclobutyl group could undergo characteristic ring-opening and fragmentation, leading to the loss of ethene (C₂H₄) or other small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring.

The pyridine ring exhibits characteristic π → π* and n → π* transitions. The substitution of the cyclobutoxy group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to the electron-donating effect of the oxygen atom.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected λ_max (nm) Solvent
π → π* ~220-240 Polar Protic (e.g., Ethanol)

Note: These are estimated values based on data for similar alkoxy pyridines. The exact absorption maxima and molar absorptivity would need to be determined experimentally.

Advanced Chromatographic and Hyphenated Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are particularly powerful.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment for non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be the standard approach.

A typical HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the basic pyridine nitrogen. The retention time of this compound would depend on the specific conditions, including the column, mobile phase composition, and flow rate. Purity is assessed by integrating the area of the main peak and any impurity peaks detected, typically by UV absorbance.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Note: This is a generic method and would require optimization for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with a predicted boiling point amenable to GC analysis, can be directly analyzed by this method.

In a GC-MS system, the compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. The resulting mass spectrum provides a fingerprint for the compound, aiding in its unambiguous identification. The retention time from the gas chromatogram and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique indispensable for the separation, identification, and quantification of individual components within complex mixtures. For a compound such as this compound, LC-MS is particularly useful in contexts like reaction monitoring, purity assessment, and metabolite identification. The technique synergistically combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry. nih.govresearchgate.nethelixchrom.com

In a typical application, a reversed-phase HPLC (High-Performance Liquid Chromatography) method would be employed to separate this compound from other components in a sample matrix. helixchrom.com The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the organic content of the mobile phase (e.g., acetonitrile or methanol in water) is gradually increased, is often used to effectively resolve compounds with a range of polarities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polarizing and vaporizing molecules like pyridine derivatives. nih.gov The ESI source generates protonated molecules, [M+H]⁺, of the analytes. For this compound (molecular weight: 149.19 g/mol ), this would correspond to an ion at a mass-to-charge ratio (m/z) of approximately 150.19. The mass spectrometer then separates these ions based on their m/z ratio, allowing for highly specific detection and confirmation of the compound's identity based on its molecular weight.

The research findings from LC-MS analyses of related pyridine derivatives demonstrate the technique's utility. Studies often focus on optimizing separation conditions to achieve good peak shape and resolution from impurities or related structures. helixchrom.com Mass spectrometry data provides unequivocal confirmation of molecular identity and can be used in tandem MS (MS/MS) experiments to further elucidate the compound's structure through fragmentation patterns.

Table 1: Hypothetical LC-MS Data for the Analysis of a Reaction Mixture This data is illustrative and not based on published experimental results for this compound.

Compound NameRetention Time (min)Observed m/z ([M+H]⁺)Proposed Identity
Compound A2.8579.06Pyridine (Starting Material)
Compound B4.52150.20This compound (Product)
Compound C5.18212.25Potential Dimerization Byproduct

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and physical properties. For this compound, obtaining a single-crystal X-ray structure would provide unambiguous proof of its chemical identity and conformation in the solid state.

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While a crystal structure for this compound has not been reported in publicly accessible databases, analysis of related pyridine derivatives reveals common crystallographic features. Pyridine-containing compounds frequently crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). nih.govnih.gov The crystal packing is often influenced by weak intermolecular interactions, such as C-H···π stacking, involving the aromatic pyridine ring. The conformation of the cyclobutoxy group, including the puckering of the cyclobutane (B1203170) ring and its orientation relative to the pyridine ring, would be precisely determined.

Below is a table of hypothetical crystallographic data for this compound, based on typical values for small organic molecules and related pyridine structures found in crystallographic databases. wikipedia.orgcrystallography.net

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound This data is for illustrative purposes only and does not represent experimentally determined values.

ParameterHypothetical Value
Chemical FormulaC₉H₁₁NO
Formula Weight149.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)10.23
c (Å)9.45
β (°)105.2
Volume (ų)792.4
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.251

Computational Chemistry and Theoretical Investigations of 4 Cyclobutoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of compounds like 4-Cyclobutoxypyridine at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a foundational understanding of electronic structure, which in turn dictates the molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. pressbooks.pub For a molecule like this compound, DFT calculations would be employed to determine its ground-state electronic energy, electron density distribution, and molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

The electronic structure is significantly influenced by the interplay between the electron-donating cyclobutoxy group and the electron-withdrawing pyridine (B92270) ring. The oxygen atom of the cyclobutoxy group donates electron density to the pyridine ring through resonance, while the electronegative nitrogen atom in the ring withdraws electron density. wikipedia.org DFT calculations would quantify these effects, providing values for atomic charges, bond orders, and the energies of frontier molecular orbitals. While specific data for this compound is not available, studies on similar 4-alkoxypyridines would be expected to show a raising of the HOMO energy and a localization of the HOMO on the ether oxygen and the pyridine ring, making the molecule susceptible to electrophilic attack.

Table 1: Hypothetical DFT Calculation Parameters for this compound (Note: This table is illustrative and not based on actual published data.)

ParameterFunctionalBasis SetPropertyPredicted Outcome
Geometry OptimizationB3LYP6-311++G(d,p)Bond Lengths, AnglesPyridine ring planarity with puckered cyclobutoxy group.
Electronic PropertiesM06-2Xdef2-TZVPHOMO-LUMO GapModerate gap, indicating kinetic stability.
Atomic ChargesNatural Bond Orbital (NBO)6-311++G(d,p)Charge DistributionNegative charge on N and O; positive charge on adjacent C atoms.

Aromaticity and Electron Density Analysis of the Pyridine Ring

The pyridine ring in this compound is an aromatic system, containing six delocalized π-electrons that satisfy Hückel's 4n+2 rule. libretexts.org However, the nitrogen atom's electronegativity leads to an uneven distribution of electron density compared to benzene (B151609), making the pyridine ring electron-deficient. uobabylon.edu.iq

The presence of the 4-cyclobutoxy group, an electron-donating substituent, is expected to modulate the aromaticity and electron density of the pyridine ring. The oxygen atom donates a lone pair of electrons into the ring's π-system, increasing the electron density, particularly at the ortho and para positions relative to the substituent (the nitrogen atom is at the para position). This increased electron density would likely enhance the ring's aromatic character compared to unsubstituted pyridine. Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net For 4-substituted pyridines, these indices generally show that electron-donating groups increase the aromaticity of the ring. researchgate.net

An analysis of the electron density at the ring critical point (RCP) would also provide insight into the substituent's effect on π-electron delocalization. researchgate.net For this compound, this would be expected to show an increase in electron density at the RCP compared to pyridine.

Conformational Analysis of the Cyclobutoxy Moiety

The cyclobutoxy group consists of a four-membered cyclobutane (B1203170) ring attached to the pyridine ring via an oxygen atom. Unlike the planar pyridine ring, the cyclobutane ring is not planar. To alleviate angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between hydrogen atoms on adjacent carbons), the cyclobutane ring adopts a puckered or "folded" conformation. maricopa.edudalalinstitute.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the movement and interactions of atoms and molecules over time. These methods can provide valuable insights into the dynamic behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Predicting Stable Conformations and Interconversion Pathways

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. youtube.com By simulating the motion of the atoms at a given temperature, MD can identify the most populated (i.e., most stable) conformations and the pathways for interconversion between them. youtube.com

For this compound, MD simulations would reveal the preferred orientation of the puckered cyclobutoxy ring relative to the plane of the pyridine ring. It would also simulate the "flipping" of the cyclobutane ring between its equivalent puckered conformations and the rotation around the ether linkage. The results would be presented as a trajectory of atomic coordinates over time, from which stable states and the transition states connecting them could be identified. The energy barriers for these conformational changes could then be calculated, providing information on the molecule's flexibility at different temperatures.

Insights into Intermolecular Interactions

The way this compound interacts with other molecules is crucial for understanding its physical properties and potential applications. MD simulations are well-suited for studying these intermolecular interactions in a condensed phase (e.g., in a solvent or a crystal). rsc.org

The primary sites for intermolecular interactions on this compound are the basic nitrogen atom, which can act as a hydrogen bond acceptor, and the aromatic π-system, which can engage in π-π stacking or other non-covalent interactions. nih.gov The cyclobutoxy group, being largely aliphatic, would primarily engage in weaker van der Waals interactions. A theoretical study on para-substituted pyridines has shown that the nature of the substituent significantly modulates the electrostatic potential and, consequently, the strength of intermolecular interactions. nih.gov The electron-donating cyclobutoxy group would be expected to enhance the basicity of the pyridine nitrogen, strengthening its ability to form hydrogen bonds compared to unsubstituted pyridine. MD simulations could model these interactions explicitly, providing quantitative data on interaction energies and the structure of solvated or aggregated systems.

Theoretical Studies of Reaction Mechanisms

A thorough understanding of the chemical transformations involving this compound necessitates a deep dive into its reaction mechanisms. Computational chemistry offers powerful tools to elucidate the intricate pathways of these reactions at a molecular level.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict where and how a reaction will occur on the this compound molecule.

Reactivity: Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's susceptibility to attack by electrophiles or nucleophiles. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Regioselectivity: For reactions like electrophilic substitution, calculating the electrostatic potential (ESP) map and Fukui functions can predict the most likely site of attack on the pyridine ring. These calculations would reveal the electron density distribution, highlighting the positions most favorable for electrophilic addition.

Stereoselectivity: In reactions that can produce stereoisomers, computational methods can be used to calculate the energies of the different transition states leading to each isomer. The transition state with the lower energy will correspond to the major product, thus predicting the stereochemical outcome.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

For this compound, methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical spectra can then be compared with experimental data to confirm the structure of a synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (ppm) for Pyridine ProtonsData not available
¹H NMRChemical Shift (ppm) for Cyclobutoxy ProtonsData not available
¹³C NMRChemical Shift (ppm) for Pyridine CarbonsData not available
¹³C NMRChemical Shift (ppm) for Cyclobutoxy CarbonsData not available
IR SpectroscopyKey Vibrational Frequencies (cm⁻¹)Data not available

As with the previous table, this data is hypothetical and awaits dedicated computational studies on this compound for its population.

Applications of 4 Cyclobutoxypyridine As a Synthetic Building Block and in Materials Science

4-Cyclobutoxypyridine as a Versatile Synthetic Intermediate

This compound serves as a key starting material in the synthesis of a range of more complex molecules. Its pyridine (B92270) core allows for a variety of chemical transformations, while the cyclobutoxy group can influence the physicochemical properties of the resulting compounds.

This compound has been successfully employed as a precursor in the synthesis of various heterocyclic compounds. A notable example is its use in the preparation of 4-cyclobutoxypiperidine (B1423099). In a documented synthesis, this compound was subjected to hydrogenation over a platinum oxide catalyst to yield 4-cyclobutoxypiperidine google.com. This transformation from an aromatic pyridine to a saturated piperidine (B6355638) ring is a crucial step in building more complex, three-dimensional molecular architectures.

Furthermore, derivatives of this compound, such as 2-chloro-4-cyclobutoxypyridine, have been utilized in palladium-catalyzed cross-coupling reactions. These types of reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds, allowing for the attachment of various molecular fragments to the pyridine ring and the construction of elaborate molecular frameworks googleapis.com. The reactivity of the chloro-substituted pyridine ring enables the introduction of diverse functional groups, highlighting the versatility of the this compound scaffold in generating a library of substituted pyridine derivatives.

The synthesis of 3,5-dialkoxypyridine analogues of the antituberculosis drug bedaquiline (B32110) has also utilized a cyclobutoxy-substituted pyridine core, specifically methyl 2-cyclobutoxy-6-methoxyisonicotinate, demonstrating the incorporation of this moiety in the development of medicinally relevant compounds nih.gov.

The rigid structure of the pyridine ring combined with the compact, three-dimensional nature of the cyclobutoxy group makes this compound an attractive scaffold for the design of complex molecules. This is particularly evident in its application in the synthesis of pharmacologically active compounds.

For instance, this compound has been used as a starting material in the synthesis of phthalazinone derivatives, which are investigated for their therapeutic potential google.com. The synthesis involves the initial reduction of this compound to 4-cyclobutoxypiperidine, which is then incorporated into the final phthalazinone structure.

In a similar vein, derivatives of this compound have been employed in the creation of molecules for targeted protein degradation, a cutting-edge area of drug discovery. Specifically, a cyclobutoxy-pyridine moiety has been incorporated into compounds designed to target the androgen receptor for degradation google.com. Additionally, a derivative of this compound has been used in the synthesis of compounds targeting BRM (Brahma), a component of the SWI/SNF chromatin remodeling complex, for therapeutic intervention in cancer researchgate.net.

The table below summarizes the synthetic applications of this compound and its derivatives in the creation of complex molecular architectures.

PrecursorSynthetic TargetApplication Area
This compound4-CyclobutoxypiperidineIntermediate for further synthesis
4-CyclobutoxypiperidinePhthalazinone derivativesMedicinal Chemistry
2-Chloro-4-cyclobutoxypyridineSubstituted PyridinesOrganic Synthesis
Methyl 5-[3-(tert-butoxycarbonylamino)cyclobutoxy]pyridine-2-carboxylateAndrogen Receptor DegradersMedicinal Chemistry
2-Cyclobutoxy-6-methoxyisonicotinateBedaquiline AnaloguesAntituberculosis Drug Discovery
BRM Targeting CompoundsCancer TherapyMedicinal Chemistry

Role in Agrochemicals and Related Fields

While direct applications of this compound in commercial agrochemical products are not extensively documented, the presence of the "cyclobutoxy" and "pyridine" moieties in patented agrochemical compounds suggests the potential relevance of this structural motif. Several patents disclose compounds with cyclobutoxy groups for use as parasitic pest control agents and in pesticidal compositions google.comresearchgate.netmdpi.comacs.org. The inclusion of such groups can influence the biological activity and physical properties of the active ingredients.

The pyridine ring itself is a common feature in a vast number of agrochemicals, including herbicides, insecticides, and fungicides organic-chemistry.org. Therefore, the combination of a pyridine ring with a cyclobutoxy substituent, as seen in this compound, represents a plausible structural framework for the development of new agrochemical candidates. Research in this area may explore how the cyclobutoxy group modifies the efficacy, selectivity, and environmental profile of pyridine-based agrochemicals.

Potential in Advanced Materials Development

The application of this compound and its derivatives in the field of advanced materials is an area that remains largely unexplored, with no significant research findings to date.

There is currently no available scientific literature or patent data describing the use of this compound in the development of organic semiconductors or optoelectronic materials. While pyridine-containing compounds, in general, are a subject of research in materials science for their electronic properties, the specific contribution of a 4-cyclobutoxy substituent to these properties has not been investigated.

Similarly, there is a lack of research on the application of this compound as a precursor for functional dyes and pigments. The synthesis of pyridine-based dyes is an established field, but there are no reports on the incorporation of the 4-cyclobutoxy moiety to modulate the color, stability, or other functional properties of such dyes researchgate.netmdpi.com. A patent for substituted pyridines and biphenyls mentions that dyes or pigments may be added to their compositions, but does not indicate that the cyclobutoxy-pyridine structure itself is a chromophore.

Ligands in Coordination Chemistry

This compound, while not extensively documented as a ligand in coordination chemistry, possesses structural and electronic features that suggest its potential to form stable coordination complexes with a variety of metal ions. Its utility as a ligand can be inferred from the well-established coordination chemistry of pyridine and its alkoxy derivatives. The presence of a nitrogen atom with a lone pair of electrons in the pyridine ring allows it to function as a Lewis base, donating this electron pair to a metal center to form a coordinate covalent bond.

The cyclobutoxy group at the 4-position of the pyridine ring is expected to influence the ligand's electronic properties and, consequently, its coordination behavior. Alkoxy groups are generally considered to be electron-donating through resonance, which would increase the electron density on the pyridine nitrogen. This enhanced basicity, compared to unsubstituted pyridine, would theoretically lead to the formation of stronger metal-ligand bonds.

Synthesis of Coordination Complexes:

The synthesis of coordination complexes involving this compound would likely follow established methods for pyridine-type ligands. A general approach involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry of the reactants would be crucial in determining the structure and composition of the resulting complex.

For instance, a hypothetical synthesis could involve the reaction of a metal halide (e.g., CuCl₂, CoCl₂, NiCl₂) with this compound in a solvent like ethanol (B145695) or acetonitrile. The resulting complex could be a simple mononuclear species, such as [MCl₂(this compound)₂], or more complex polynuclear structures depending on the reaction conditions and the nature of the metal ion.

Structural Characteristics of Potential Complexes:

Based on the vast body of research on pyridine and its derivatives, the coordination geometry of complexes with this compound can be predicted. The steric bulk of the cyclobutoxy group is not expected to be a significant hindrance to coordination, allowing for the formation of various geometries.

The following table outlines potential coordination complexes, their expected geometries, and the metal ions that could be involved. This data is extrapolated from known complexes of similar 4-alkoxypyridine ligands.

Metal IonPotential Complex FormulaExpected Geometry
Copper(II)[Cu(this compound)₄]²⁺Square Planar or Tetrahedral
[CuCl₂(this compound)₂]Distorted Octahedral (polymeric)
Cobalt(II)[Co(this compound)₄]²⁺Tetrahedral
[CoCl₂(this compound)₂]Tetrahedral
Nickel(II)[Ni(this compound)₄]²⁺Square Planar
[NiCl₂(this compound)₄]Octahedral
Palladium(II)[PdCl₂(this compound)₂]Square Planar
Platinum(II)[PtCl₂(this compound)₂]Square Planar

Research Findings from Analogous Systems:

Studies on various 4-alkoxypyridine ligands have demonstrated their ability to form stable complexes with a range of transition metals. For example, research on complexes of 4-methoxypyridine (B45360) and 4-ethoxypyridine (B3339012) has shown that these ligands can effectively coordinate to metal centers, and the resulting complexes exhibit interesting magnetic and spectroscopic properties. The electron-donating nature of the alkoxy group has been shown to influence the electronic structure of the metal center, which can be observed through techniques such as UV-Vis and NMR spectroscopy.

While direct experimental data for this compound complexes is not available in the cited literature, the principles established for other 4-alkoxypyridines provide a strong foundation for predicting its behavior. Future research in this area would be valuable to fully elucidate the coordination chemistry of this particular ligand and explore the potential applications of its metal complexes in areas such as catalysis, materials science, and medicinal chemistry.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-cyclobutoxypyridine, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A proposed method includes reacting pyridine derivatives with cyclobutanol under catalytic conditions (e.g., palladium or copper catalysts for coupling). To optimize yield and purity:

  • Vary reaction parameters (temperature: 80–120°C; solvent: DMF, THF) and monitor via TLC/HPLC .
  • Use purification techniques like column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization .
  • Reference analogous pyridine-ether syntheses for troubleshooting side reactions (e.g., cyclobutyl group steric hindrance) .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Answer: Employ a multi-technique approach:

  • NMR spectroscopy : Compare 1H^1H/13C^{13}C NMR shifts with predicted spectra (e.g., cyclobutyl protons at δ 1.5–2.5 ppm; pyridine protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+^+ at m/z 164.1) and fragmentation patterns .
  • Elemental analysis : Validate purity (>98%) and stoichiometry .

Q. Q3. What stability considerations are critical for storing this compound in laboratory settings?

Answer:

  • Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the cyclobutoxy group .
  • Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
  • Avoid prolonged exposure to light due to pyridine ring photosensitivity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data in the biological activity of this compound derivatives?

Answer: Contradictions in bioactivity (e.g., varying IC50_{50} values) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., halogen vs. methyl groups) alter binding affinity. Use X-ray crystallography or docking studies to compare interactions with target proteins .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. ATP-based) and control for solvent effects (DMSO concentration ≤0.1%) .

Q. Q5. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

Answer:

  • DFT calculations : Model transition states for cyclobutoxy group participation in reactions (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • MD simulations : Study solvent effects on reaction kinetics (e.g., solvation free energy in THF vs. DMSO) .
  • Validate predictions with experimental kinetic data (e.g., Arrhenius plots for activation energy) .

Q. Q6. How can researchers design experiments to probe the steric and electronic effects of the cyclobutoxy group in this compound?

Answer:

  • Steric effects : Synthesize analogs with bulkier substituents (e.g., cyclohexyl vs. cyclobutyl) and compare reaction rates in SNAr or cross-coupling reactions .
  • Electronic effects : Use Hammett plots to correlate substituent σ values with reaction outcomes (e.g., cyclobutoxy’s electron-donating effect) .
  • Spectroscopic probes : IR spectroscopy to assess C-O bond polarization; 1H^1H-NMR coupling constants for conformational analysis .

Methodological Challenges

Q. Q7. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Answer:

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., Grignard adducts) via in-situ FTIR or LC-MS .
  • Catalyst screening : Test palladium, nickel, or photoredox catalysts for challenging coupling steps .
  • Scale-up adjustments : Optimize mixing efficiency and heat transfer in flow reactors vs. batch systems .

Q. Q8. How should researchers validate the absence of toxic byproducts in this compound synthesis?

Answer:

  • GC-MS profiling : Identify volatile impurities (e.g., residual solvents, cyclobutanol) .
  • Residual metal analysis : ICP-MS to quantify catalyst residues (e.g., Pd < 10 ppm) .
  • In vitro toxicity screening : Use HepG2 cell lines to assess cytotoxicity of crude reaction mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.